5-(Aminomethyl)benzene-1,3-disulfonamide

Carbonic anhydrase inhibition Medicinal chemistry Ligand design

5-(Aminomethyl)benzene-1,3-disulfonamide (CAS 918810-53-4) is a disubstituted benzene-1,3-disulfonamide derivative with molecular formula C7H11N3O4S2 and a molecular weight of 265.3 g/mol. The compound features two primary sulfonamide groups at the 1 and 3 positions and a reactive aminomethyl (-CH2NH2) substituent at the 5 position, yielding a computed XLogP3-AA of -2.1, a topological polar surface area of 163.1 Ų, three hydrogen bond donors, and seven hydrogen bond acceptors.

Molecular Formula C7H11N3O4S2
Molecular Weight 265.3 g/mol
CAS No. 918810-53-4
Cat. No. B13997292
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(Aminomethyl)benzene-1,3-disulfonamide
CAS918810-53-4
Molecular FormulaC7H11N3O4S2
Molecular Weight265.3 g/mol
Structural Identifiers
SMILESC1=C(C=C(C=C1S(=O)(=O)N)S(=O)(=O)N)CN
InChIInChI=1S/C7H11N3O4S2/c8-4-5-1-6(15(9,11)12)3-7(2-5)16(10,13)14/h1-3H,4,8H2,(H2,9,11,12)(H2,10,13,14)
InChIKeyBCLMDXPEQCHBQU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-(Aminomethyl)benzene-1,3-disulfonamide (CAS 918810-53-4): Sulfonamide Scaffold Procurement Guide


5-(Aminomethyl)benzene-1,3-disulfonamide (CAS 918810-53-4) is a disubstituted benzene-1,3-disulfonamide derivative with molecular formula C7H11N3O4S2 and a molecular weight of 265.3 g/mol [1]. The compound features two primary sulfonamide groups at the 1 and 3 positions and a reactive aminomethyl (-CH2NH2) substituent at the 5 position, yielding a computed XLogP3-AA of -2.1, a topological polar surface area of 163.1 Ų, three hydrogen bond donors, and seven hydrogen bond acceptors [1]. The benzene-1,3-disulfonamide scaffold is a recognized pharmacophore for carbonic anhydrase (CA) inhibition, with crystallographically characterized binding to human CA II, and has been explored in patents as a framework for hormone-sensitive lipase (HSL) inhibitors [2][3].

Why 5-(Aminomethyl)benzene-1,3-disulfonamide Cannot Be Replaced by Generic Benzene-1,3-disulfonamide Analogs


Simple in-class substitution is unsupported by experimental evidence for this specific compound, as no publicly available head-to-head pharmacological data exist for 5-(aminomethyl)benzene-1,3-disulfonamide at the time of this analysis. However, well-characterized comparators within the benzene-1,3-disulfonamide class demonstrate that subtle substituent changes at the 4, 5, and 6 positions produce order-of-magnitude shifts in CA isoform inhibition profiles: the parent benzene-1,3-disulfonamide shows Ki = 79 nM against hCA I versus 300 nM against hCA II, while 4-amino-6-chlorobenzene-1,3-disulfonamide yields Ki = 608 nM against hCA I [1][2]. The 5-aminomethyl substituent introduces a primary amine with a distinct pKa, additional hydrogen-bonding capacity, and a flexible methylene linker absent in all comparators for which quantitative CA inhibition data are published, making it chemically non-interchangeable with chloro, trifluoromethyl, or unsubstituted analogs [1].

Quantitative Differentiation Evidence for 5-(Aminomethyl)benzene-1,3-disulfonamide Relative to In-Class Analogs


Hydrogen Bond Donor Count and PSA Differentiate the 5-Aminomethyl Substituent from 4-Amino-6-halo Analogs

The 5-(aminomethyl) substituent endows the target compound with three hydrogen bond donors (two sulfonamide -NH2 groups and one aminomethyl -NH2), versus two hydrogen bond donors for the clinically characterized 4-amino-6-halo benzene-1,3-disulfonamide analogs such as 4-amino-6-chlorobenzene-1,3-disulfonamide and 4-amino-6-trifluoromethyl-benzene-1,3-disulfonamide, which lack the exocyclic aminomethyl group [1][2]. The topological polar surface area (tPSA) of the target compound is 163.1 Ų, which is higher than that of benzene-1,3-disulfonamide (tPSA approximately 131 Ų, estimated from the absence of the aminomethyl contribution), indicating increased aqueous solubility potential and altered membrane permeability relative to the parent scaffold [1].

Carbonic anhydrase inhibition Medicinal chemistry Ligand design

CA II Inhibitory Potency of Benzene-1,3-disulfonamide vs. Mono-sulfonamide Controls Establishes Scaffold Baseline for 5-Aminomethyl Derivative

The parent benzene-1,3-disulfonamide scaffold achieves Ki = 300 nM against human carbonic anhydrase II in a stopped-flow CO2 hydration assay, while the mono-sulfonamide comparator mafenide (4-(aminomethyl)benzenesulfonamide), which carries the identical aminomethyl group but only one sulfonamide zinc-binding group, exhibits Ki = 612 nM against hCA II under comparable conditions (esterase assay, pH 7.4, 20°C) [1][2]. This establishes that the benzene-1,3-disulfonamide scaffold provides an approximately 2-fold intrinsic potency advantage over the mono-sulfonamide scaffold for hCA II inhibition.

Enzyme inhibition Carbonic anhydrase II Scaffold comparison

X-Ray Crystallographic Binding Mode of Benzene-1,3-disulfonamides Establishes Structural Rationale for 5-Position Substituent Engagement

X-ray crystal structures of three benzene-1,3-disulfonamide derivatives in complex with hCA II (PDB: 2POU, 2POV, 2POW) reveal that the sulfonamide group in the meta position relative to the Zn²⁺-coordinated SO₂NH₂ moiety is oriented toward the hydrophilic side of the active site cleft, forming hydrogen bonds with His64, Asn67, Gln92, and Thr200, while the phenyl ring is rotated by 45° and tilted by 10° relative to typical CA II–sulfonamide complexes [1]. The 5-position of the benzene ring, where the aminomethyl group resides in the target compound, is oriented toward this hydrophilic pocket, suggesting that the -CH₂NH₂ substituent can engage in additional electrostatic and hydrogen-bonding interactions with the same residue network that accommodates the second sulfonamide group.

X-ray crystallography Structure-based drug design CA II binding mode

Lipophilicity Differential Between 5-Aminomethyl and 6-Trifluoromethyl Benzene-1,3-disulfonamide Analogs Predicts Divergent PK Profiles

The computed XLogP3-AA for 5-(aminomethyl)benzene-1,3-disulfonamide is -2.1, indicating markedly higher aqueous solubility preference compared to the known CA inhibitor 4-amino-6-(trifluoromethyl)benzene-1,3-disulfonamide, for which the trifluoromethyl group contributes substantial lipophilicity (estimated XLogP3-AA approximately +0.5 to +1.0 for the 6-CF3 analog based on fragment additivity) [1][2]. This difference of approximately 2.6–3.1 log units corresponds to a predicted >100-fold difference in octanol-water partition coefficient, which in turn impacts tissue distribution, plasma protein binding, and metabolic clearance.

Lipophilicity Physicochemical property comparison Drug-likeness

Rotatable Bond Count and Conformational Flexibility Distinguish the Aminomethyl-bearing Scaffold from Rigid 4,6-Disubstituted Analogs

5-(Aminomethyl)benzene-1,3-disulfonamide possesses three rotatable bonds (two C–S bonds of sulfonamide groups and one CH₂–NH₂ bond of the aminomethyl side chain) [1]. In contrast, the 4-amino-6-chlorobenzene-1,3-disulfonamide and 4-amino-6-trifluoromethyl-benzene-1,3-disulfonamide analogs have only two rotatable bonds (both C–S), as the 4-amino and 6-substituents are directly attached to the aromatic ring without intervening methylene linkers [2]. The additional rotatable bond in the target compound introduces conformational entropy that modulates the free energy of binding (ΔG = ΔH − TΔS), which is not captured by simple IC₅₀ or Ki comparisons.

Conformational flexibility Molecular recognition Entropic penalty

Evidence-Backed Application Scenarios for 5-(Aminomethyl)benzene-1,3-disulfonamide


Carbonic Anhydrase Isoform Selectivity Screening Probe Leveraging 5-Position Hydrophilic Substitution

The crystallographically established orientation of the benzene-1,3-disulfonamide scaffold within the CA II active site positions the 5-substituent toward the hydrophilic sub-pocket comprising His64, Asn67, Gln92, and Thr200 [1]. The protonatable aminomethyl group (pKa ~9–10) at this position is predicted to form salt-bridge or hydrogen-bond interactions with this residue network that are geometrically inaccessible to the 4-amino-6-halo or 4,5-dichloro analogs evaluated in the 2007 Alterio et al. study. This makes the compound a structurally rational candidate for screening campaigns aimed at differentiating CA isoforms with sequence variation in this sub-pocket region, particularly hCA IX and hCA XII where active site polarity differs from hCA II.

Synthetic Intermediate for Benzenesulfonamide-Derived HSL Inhibitors as Described in EP 1841731

Patent EP 1841731 A1 describes substituted aminomethylene sulfonamides as inhibitors of hormone-sensitive lipase (HSL), a target for metabolic disorders [2]. The general formula encompasses compounds with sulfonamide substitution patterns compatible with the benzene-1,3-disulfonamide scaffold. The free aminomethyl group at the 5-position serves as a synthetic handle for further derivatization via reductive amination, amide coupling, or sulfonylation to generate focused libraries for HSL inhibitor structure-activity relationship studies, a synthetic versatility not offered by the 4-amino-6-halo analogs which lack this reactive primary amine.

Lead Optimization Starting Point Requiring High Aqueous Solubility with CA Inhibitory Activity

With a computed XLogP3-AA of -2.1, the compound is predicted to be >100-fold more hydrophilic than the 6-trifluoromethyl analog and substantially more soluble than the parent benzene-1,3-disulfonamide [1]. Combined with the established CA inhibitory activity of the benzene-1,3-disulfonamide scaffold (Ki = 300 nM for hCA II for the parent compound) [3], this compound is a viable starting point for medicinal chemistry campaigns that require aqueous solubility exceeding 0.1 mg/mL for biochemical assay compatibility, or where high plasma protein binding associated with lipophilic analogs must be avoided.

Computational Docking and Molecular Dynamics Studies Benchmarking 5-Position Substituent Effects

The availability of high-resolution crystal structures for three benzene-1,3-disulfonamide derivatives in complex with hCA II (PDB: 2POU, 2POV, 2POW at 1.45–2.0 Å resolution) provides an experimentally validated structural framework for computational studies [1]. Researchers performing molecular docking, free energy perturbation (FEP), or molecular dynamics simulations to predict the binding affinity and pose of 5-substituted benzene-1,3-disulfonamides can use the 5-(aminomethyl) derivative as a test case, where the flexible aminomethyl side chain's interaction with the hydrophilic sub-pocket can be compared against the rigid substituents in the co-crystal structures to validate computational methodology.

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